G9a-IN-1 Exhibits Sub-100 nM Potency Against G9a in Biochemical Assays
G9a-IN-1 demonstrates potent, low nanomolar inhibition of the G9a histone methyltransferase. In biochemical assays, G9a-IN-1 achieves an IC50 of 2.5 nM for G9a, placing it among the most potent inhibitors in its class [1]. For comparison, the widely used chemical probe UNC0638 exhibits an IC50 of <15 nM for G9a, while the first-generation inhibitor BIX-01294 has a significantly weaker IC50 of 2.7 μM (2700 nM) [2][3]. This represents a >1000-fold improvement in biochemical potency over BIX-01294.
| Evidence Dimension | G9a Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | UNC0638: IC50 < 15 nM; BIX-01294: IC50 = 2.7 μM |
| Quantified Difference | ~6-fold more potent than UNC0638; >1000-fold more potent than BIX-01294 |
| Conditions | Cell-free biochemical assay for G9a methyltransferase activity. |
Why This Matters
High biochemical potency enables the use of lower compound concentrations in cellular assays, minimizing the risk of off-target effects and solvent-related artifacts.
- [1] BindingDB. Entry for CHEMBL1231795 (G9a-IN-1). Affinity Data: IC50 2.5 nM. View Source
- [2] Probes & Drugs Portal. UNC0638 (PD000003) Probe Report. IC50 <15 nM for G9a. View Source
- [3] BioTool. BIX-01294 (S800603) Datasheet. IC50 = 2.7 μM for G9a in cell-free assay. View Source
